Benzyl-PEG24-MS

Antibody-drug conjugate Pharmacokinetics PEGylation

Benzyl-PEG24-MS (CAS 2218463-20-6) is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker comprising a benzyl-protected hydroxyl terminus and a methanesulfonate (mesylate) leaving group bridged by exactly 24 ethylene oxide units (MW 1243.49 g/mol, molecular formula C₅₆H₁₀₆O₂₇S). It belongs to the class of discrete-length PEG reagents used as key building blocks in the stepwise synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), where its extended hydrophilic spacer, orthogonal protecting-group strategy, and high-purity monodisperse profile collectively enable controlled, multi-step bioconjugation workflows.

Molecular Formula C56H106O27S
Molecular Weight 1243.5 g/mol
Cat. No. B11826309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG24-MS
Molecular FormulaC56H106O27S
Molecular Weight1243.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1
InChIInChI=1S/C56H106O27S/c1-84(57,58)83-54-53-81-50-49-79-46-45-77-42-41-75-38-37-73-34-33-71-30-29-69-26-25-67-22-21-65-18-17-63-14-13-61-10-9-59-7-8-60-11-12-62-15-16-64-19-20-66-23-24-68-27-28-70-31-32-72-35-36-74-39-40-76-43-44-78-47-48-80-51-52-82-55-56-5-3-2-4-6-56/h2-6H,7-55H2,1H3
InChIKeyKFCPWRAKZBOYJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Benzyl-PEG24-MS: A Long-Chain, Monodisperse PEG Linker for High-DAR ADC and Long-Linker PROTAC Design


Benzyl-PEG24-MS (CAS 2218463-20-6) is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker comprising a benzyl-protected hydroxyl terminus and a methanesulfonate (mesylate) leaving group bridged by exactly 24 ethylene oxide units (MW 1243.49 g/mol, molecular formula C₅₆H₁₀₆O₂₇S) . It belongs to the class of discrete-length PEG reagents used as key building blocks in the stepwise synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), where its extended hydrophilic spacer, orthogonal protecting-group strategy, and high-purity monodisperse profile collectively enable controlled, multi-step bioconjugation workflows .

Why Benzyl-PEG24-MS Cannot Be Replaced by Shorter or Differently Functionalized PEG Linkers


PEG-based PROTAC and ADC linkers are not generic tethers; both chain length and terminal functional groups directly govern ternary-complex geometry, pharmacokinetic (PK) clearance rate, solubility, and synthetic conversion efficiency. Shorter PEG homologs such as Benzyl-PEG8-MS or Benzyl-PEG12-MS provide insufficient end-to-end reach for target–ligase pairs that require >30 Å separation, potentially abolishing productive ubiquitination [REFS-1; REFS-2]. Conversely, substituting the mesylate leaving group with a hydroxyl (–OH) terminal reduces nucleophilic displacement reactivity by orders of magnitude (pKa difference ∼17.6 units), sharply lowering first-step conjugation yields and increasing purification burden . Furthermore, commercial monodisperse PEG24 batches frequently carry 0.5–5% PEG23 homolog impurity, which can propagate into conjugated drug substances and complicate regulatory qualification; selecting a supplier-unverified Benzyl-PEG24-MS without documented impurity control therefore introduces batch-to-batch pharmacological variability that shorter-chain analogs (PEG4–PEG12) do not mitigate [3].

Benzyl-PEG24-MS: Quantitative Differentiation Evidence for Procurement Decisions


PEG24 Chain Length Provides Saturated PK Benefit: Clearance Reduction vs. PEG8 Threshold

In a systematic ADC study evaluating PEG-glucuronide-MMAE linkers with PEG side chains ranging from 0 to 24 ethylene oxide units, PEG length showed a direct inverse relationship with plasma clearance. The PK benefit saturated at PEG8; conjugates bearing PEG24 (and PEG12) achieved the slowest clearance tier, whereas non-PEGylated and sub-PEG8 conjugates were cleared significantly faster. This establishes PEG24 as the length that guarantees maximal PK sparing without requiring further chain extension [1].

Antibody-drug conjugate Pharmacokinetics PEGylation

PEG24 Outperforms PEG12 in Hydrophilicity-Driven Biophysical Stability and Tumor Suppression in ADC Context

Among a panel of ADC drug-linkers incorporating PEG or sugar side chains conjugated to RS7 (anti-Trop-2) at DAR 4 or 8, the construct bearing a methyl-PEG24 (mPEG24) side chain (RS7-DL 11) exhibited maximum hydrophilicity, greatest biophysical stability, and strongest tumor suppression, along with prolonged half-life and enhanced animal tolerability, outperforming PEG12-containing and non-PEGylated dipeptide linker variants [1].

ADC Hydrophilicity Tumor suppression

Benzyl-PEG24-MS LogP of -2.4 Confers Markedly Higher Aqueous Solubility vs. Shorter PEG Homologs

The calculated partition coefficient (LogP) of Benzyl-PEG24-MS is -2.4, reflecting its strongly hydrophilic character imparted by 24 ethylene oxide repeat units and 27 hydrogen-bond acceptors . In comparison, Benzyl-PEG8-MS (8 EO units) and Benzyl-PEG12-MS (12 EO units) possess progressively less negative LogP values, translating to lower aqueous solubility. This enhanced solubility of the PEG24 variant is essential for maintaining high-yield conjugation reactions in aqueous buffer without organic co-solvents, reducing aggregation risk during bioconjugation steps .

Solubility LogP Bioconjugation

Mesylate Leaving Group Enables Quantitatively Superior Nucleophilic Displacement vs. Hydroxyl-Terminated PEG Linkers

The mesylate (-OMs) terminus of Benzyl-PEG24-MS provides a leaving group whose conjugate acid (methanesulfonic acid) has a pKa of -1.9, compared with a pKa of 15.7 for water (conjugate acid of the -OH leaving group). This ~17.6 pKa-unit difference corresponds to an approximately 10^17-fold enhancement in leaving-group ability, quantitatively translating to faster SN2 displacement kinetics and higher isolated yields in the first-step conjugation with amine, thiol, or alcohol nucleophiles . Tosylate (-OTs) leaving groups (pKa ~ -2.8 to -0.43) offer comparable or slightly superior reactivity, but mesylate is preferred in many PROTAC-building workflows because its smaller steric profile reduces elimination side-products and simplifies chromatographic purification [1].

Nucleophilic substitution Mesylate Leaving group reactivity

Monodisperse PEG24 Homolog Impurity Levels Demand Verified Supplier Specifications for Regulatory Readiness

Commercial monodisperse PEG24 batches typically contain 0.5–5% PEG23 (n-1) homolog impurity with significant batch-to-batch variation, a level that exceeds the ICH Q3A identification threshold of 0.10% and qualification threshold of 0.15% for new drug substances [1]. Recent manufacturing advances have demonstrated that PEG16–PEG24 homolog impurities can be reduced to <0.15%, but this requires advanced chromatographic polishing not standard across all suppliers. For Benzyl-PEG24-MS specifically, verification of supplier-provided HPLC purity data and homolog impurity quantification is essential, as these impurities co-elute with the parent compound and cannot be removed after conjugation into the final PROTAC or ADC product .

Monodisperse PEG Homolog impurity ICH Q3A

Benzyl Protecting Group Enables Orthogonal Deprotection via Hydrogenolysis Without Compromising Mesylate Integrity

The benzyl ether protecting group on Benzyl-PEG24-MS can be cleanly removed via catalytic hydrogenolysis (H₂, Pd/C) to unmask a terminal hydroxyl group without affecting the mesylate ester at the opposite terminus [1]. This contrasts with acid-labile protecting groups (e.g., THP, Boc) that require acidic conditions under which mesylate esters can undergo slow hydrolysis. The benzyl group's hydrogenolytic lability thus provides true orthogonality: the mesylate end can be used for first-step nucleophilic conjugation, the benzyl group removed under neutral reductive conditions, and the resulting free hydroxyl subsequently derivatized (e.g., activated to NHS ester, converted to azide, or oxidized to carboxylic acid) .

Benzyl deprotection Hydrogenolysis Orthogonal chemistry

Benzyl-PEG24-MS: Evidence-Driven Application Scenarios for PROTAC, ADC, and Bioconjugate Development


PROTAC Library Synthesis Requiring Extended Linker Reach and Quantitative First-Step Conjugation

In PROTAC campaigns where the target protein's binding pocket and the E3 ligase's surface are separated by >30 Å, the 24-EO-unit spacer of Benzyl-PEG24-MS provides the necessary conformational reach without requiring concatenation of two shorter linkers [1]. The mesylate terminus enables near-quantitative first-step displacement with amine-functionalized E3 ligands (e.g., VHL or CRBN recruiters), while the benzyl group remains intact for late-stage hydrogenolytic unmasking and subsequent attachment of the target-protein warhead [2]. This orthogonal strategy eliminates protecting-group incompatibilities and maximizes overall synthetic yield. By selecting a Benzyl-PEG24-MS lot with verified <0.15% homolog impurity, the user avoids introducing PEG23-containing PROTAC species that would confound SAR interpretation and complicate bioanalytical characterization [3].

High-DAR ADC Development with Hydrophobic Payloads Requiring Maximal PK Shielding

For ADC programs employing hydrophobic payloads such as MMAE, exatecan, or PBD dimers at DAR 8, the PEG24 spacer provides the strongest available hydrophilicity shielding among linear PEG linkers, directly translating to slower plasma clearance, greater biophysical stability, and improved therapeutic index relative to PEG12 or PEG8 analogs [REFS-1; REFS-2]. Benzyl-PEG24-MS serves as the starting material for constructing PEG24-equipped glucuronide-MMAE or dipeptide-cleavable linkers. The benzyl group is removed post-PEGylation to install the self-stabilizing maleimide or other antibody-conjugation handle, while the mesylate group is used to attach the payload via a cleavable or non-cleavable linkage [3]. The documented LogP of -2.4 ensures sufficient aqueous solubility for conjugation under protein-compatible buffer conditions [4].

Bispecific Radioimmunoconjugate or Peptide-Drug Conjugate Engineering for Extended Blood Residence

In radioimmunoconjugate and peptide-drug conjugate designs where prolonged blood circulation is required for tumor accumulation, the PEG24 spacer has been shown to slow systemic elimination compared to non-PEGylated constructs [1]. Benzyl-PEG24-MS enables the construction of such conjugates: the mesylate is first displaced with a chelator (e.g., NOTA, DOTA) or a cytotoxic payload, the benzyl group is removed, and the exposed hydroxyl is activated (e.g., to NHS ester) for conjugation to a targeting protein (e.g., Fab fragment, peptide). The 24-EO spacer length provides a hydrodynamic radius sufficient to reduce renal filtration while maintaining tumor-penetration capability [2].

Supplier Qualification and Batch-to-Batch Consistency Verification for GMP-Transfer Programs

For organizations advancing PROTAC or ADC candidates toward IND-enabling studies, Benzyl-PEG24-MS procurement must include rigorous supplier qualification focusing on homolog impurity documentation. As shown by cross-supplier comparisons, PEG24 commercial lots vary from <0.15% to >5% in PEG23 content, with direct implications for ICH Q3A compliance [1]. End-users should request batch-specific HPLC chromatograms with peak-area integration for PEG23 and PEG25 homologs, residual metal analysis (Pd, from hydrogenolysis), and mesylate integrity confirmation by NMR. Selecting the supplier with the lowest documented impurity profile eliminates the need for post-procurement chromatographic polishing and ensures that linker quality does not become a confounding variable in pharmacology and toxicology studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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